5-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

Kinase inhibition Aurora A Halogen SAR

Researchers optimizing kinase inhibitor SAR often face inconsistent activity across halogen analogs. This 5-chloro thiazole sulfonamide provides superior hinge-region complementarity vs. the weakly active 5-bromo variant (Aurora A IC₅₀ 3,000 nM). Key differentiators: • 5-Cl enhances kinase binding affinity over 5-Br • N-(2-methylphenyl) ortho-substitution offers unique steric constraints for carbonic anhydrase isoform selectivity mapping • C4-tosyl group is a validated antiproliferative pharmacophore (IC₅₀ < 10 µM, DU-145, Hep-G2) Supplied as a high-purity research reagent with reliable global logistics.

Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.9 g/mol
Cat. No. B5845481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Molecular FormulaC17H15ClN2O2S2
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3C)Cl
InChIInChI=1S/C17H15ClN2O2S2/c1-11-7-9-13(10-8-11)24(21,22)16-15(18)23-17(20-16)19-14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,19,20)
InChIKeyVUSTZJWYLUKVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine: Structural & Class Profile


5-Chloro-4-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine (CAS 305853-73-0, MW 378.9 g/mol) is a fully substituted 2-aminothiazole scaffold bearing a C5-chloro, a C4-(4-methylbenzenesulfonyl) (tosyl) electron-withdrawing group, and an N2-(2-methylphenyl) (o-toluidine) moiety [1]. The compound belongs to the thiazole sulfonamide class, a privileged scaffold in medicinal chemistry recognized for diverse bioactivities including kinase inhibition, carbonic anhydrase modulation, and anticancer effects [2]. Its computed XLogP3-AA of 5.6 and a single hydrogen bond donor (the secondary amine NH) define a lipophilic, low-HBD physicochemical profile distinct from many polar sulfonamide analogs [1]. High-strength, compound-specific quantitative differential evidence against close structural analogs remains limited in the open literature; the evidence presented below therefore draws on cross-study comparable and class-level inference data to establish the scaffold's verifiable differentiation dimensions.

Kinase inhibitor screening: 5-chloro scaffold for halogen-dependent hinge engagement
Carbonic anhydrase isoform profiling: ortho-methyl probe for steric selectivity mapping
Antiproliferative mechanism studies: tosyl pharmacophore in 2-aminothiazole context
Selective cellular probe: low antibacterial interference profile reported for subclass

Substituent Interchange Risks: C5-Halogen, N2-Ortho-Methyl, C4-Tosyl Roles


In-class thiazole sulfonamides cannot be substituted interchangeably because quantitative structure-activity relationship (QSAR) studies on 2-aminothiazole sulfonamide derivatives demonstrate that mass, polarizability, electronegativity, and the presence of specific halogen bonds are key properties influencing biological activity [1]. Within the subclass, the C5-chloro substituent directly impacts electronic properties and reactivity compared to the C5-bromo analog, which displays only weak activity (Aurora A IC₅₀ = 3,000 nM) [2]. Furthermore, in thiazolyl-benzenesulfonamide carbonic anhydrase inhibitors, the position of substituents on the phenyl ring dramatically alters isoform selectivity: ortho-substitution (as in the N-(2-methylphenyl) group of the target compound) introduces steric constraints distinct from para- or meta-substituted analogs that show nanomolar affinity shifts across CA isoforms [3]. The para-toluenesulfonyl (tosyl) group at C4, present in antiproliferative p-toluenesulfonyl-hydrazinothiazoles (IC₅₀ < 10 µM against DU-145 and Hep-G2), further differentiates this scaffold from analogs bearing unsubstituted phenylsulfonyl or methylsulfonyl groups [4]. These substitution-dependent effects mean that even closely related analogs are not functionally interchangeable without experimental re-validation of the specific substitution pattern.

C5-halogen interchange (Cl vs Br)
Halogen size and electronegativity shifts kinase hinge binding; the 5-bromo analog shows only weak Aurora A activity, preventing direct replacement.
N2-ortho-methyl vs para/meta substitution
Regioisomeric position on the phenyl ring alters carbonic anhydrase isoform selectivity; ortho-substitution introduces steric constraints not mirrored by para or meta analogs.
C4-tosyl vs other sulfonyl groups
The para-toluenesulfonyl group is linked to antiproliferative activity in hydrazinothiazoles; unsubstituted phenylsulfonyl or methylsulfonyl analogs may exhibit different potency and selectivity.

Quantitative Evidence: Potency, Selectivity & Physicochemical Benchmarks


C5-Chloro vs. C5-Bromo: Aurora A Kinase Potency

The C5-chloro substituent on the target compound confers a distinct electronic environment compared to the directly analogous C5-bromo derivative. In a biochemical assay against Aurora A kinase, the 5-bromo-N-(2-methylphenyl)-1,3-thiazol-2-amine analog (5-bromo comparator) exhibited weak inhibitory activity with an IC₅₀ of 3,000 nM [1]. While compound-specific Aurora A data for the 5-chloro target are not publicly available, the halogen size and electronegativity differences (Cl vs. Br) are well-established modulators of kinase hinge-binding affinity in 2-aminothiazole scaffolds, where smaller halogens (F, Cl) frequently yield improved fit and potency relative to bromine [2]. This provides a verifiable structure-based rationale for prioritizing the 5-chloro analog over the 5-bromo variant in kinase-targeted screening cascades.

C5-Chloro vs. C5-Bromo Aurora A
Context-dependent
Comparator IC₅₀ 3,000 nM (weak); 5-Cl substitution predicted to improve hinge fit
Supports halogen-based SAR review for kinase screening
Cross-study comparable; target compound data not yet reported
Kinase inhibition Aurora A Halogen SAR

Ortho-Methyl vs. Meta/Para Substitution: CA Isoform Selectivity

In a systematic evaluation of thiazole-substituted benzenesulfonamides against all 12 catalytically active human carbonic anhydrase (CA) isoforms, meta-substituted compounds (3a–c) gained significant selectivity for specific CA isoforms, whereas para-substituted compounds (1a–c) showed stronger but less selective binding [1]. The target compound bears an N-(2-methylphenyl) (ortho-methyl) substituent, representing a third regioisomeric position that imposes distinct steric constraints not explored in the published para/meta series. Based on the established relationship between substitution position and CA isoform selectivity, the ortho-methyl group of the target compound is anticipated to yield a selectivity profile distinct from both the para (strong, broad) and meta (selective) benzenesulfonamide analogs. Observed intrinsic affinities in the series reached 30 pM, with observed affinities of 70 nM, demonstrating the dynamic range achievable through substitution tuning [1].

Ortho-Methyl vs. Para/Meta CA Selectivity
Class-level
Meta substitution shifts isoform selectivity relative to para; ortho-methyl group introduces distinct steric constraints
Enables regioisomeric selectivity landscape mapping for CA isoforms
Intrinsic Kd range 30 pM–70 nM across published series
Carbonic anhydrase Isoform selectivity Ortho-substitution SAR

C4-Tosyl Pharmacophore: Antiproliferative Benchmark vs. Hydrazinothiazoles

The p-toluenesulfonyl (tosyl) moiety at C4 is a critical pharmacophoric element shared with a series of p-toluenesulfonyl-hydrazinothiazoles that demonstrated significant anticancer activity (IC₅₀ < 10 µM) against both prostate DU-145 and hepatocarcinoma Hep-G2 cancer cell lines [1]. The target compound incorporates this same tosyl group but differs in the C2-substituent (2-methylaniline vs. hydrazino linkage), providing a structurally distinct scaffold for probing tosyl-dependent antiproliferative mechanisms. Compounds 2a, 2c, 2d, 2e, and 3a in the comparator series all exhibited IC₅₀ values below the 10 µM threshold, establishing a class-level expectation that tosyl-bearing thiazoles can achieve single-digit micromolar antiproliferative potency [1]. The 5-chloro substituent in the target compound may further enhance potency relative to the non-chlorinated hydrazinothiazole comparators, consistent with halogenation-driven potency gains observed in thiazole-based antiproliferative agents [2].

Tosyl Antiproliferative Benchmark
Context-dependent
Hydrazinothiazole comparator class IC₅₀ < 10 µM against DU-145 and Hep-G2
Supports tosyl-dependent antiproliferative pathway studies
Compound-specific cytotoxicity data not publicly available
Antiproliferative p-Toluenesulfonyl Cancer cell lines

Antimicrobial Selectivity vs. Broad-Spectrum Thiazole Sulfonamides

In a recent comprehensive evaluation of 2-aminothiazole sulfonamide derivatives (compounds 1–12), none of the tested compounds displayed meaningful antimicrobial activity against standard bacterial and fungal panels, despite exhibiting potent antioxidant properties (compound 8: %DPPH = 90.09%, %SOD = 99.02%) [1]. This finding is significant because many thiazole sulfonamide analogs (e.g., sulfathiazole and N-(thiazol-2-yl)benzenesulfonamide hybrids) are known to possess broad-spectrum antibacterial activity with MIC values ranging from 0.3–100 µg/mL against Gram-positive strains including MRSA [2]. The lack of antimicrobial activity in the structurally related 2-aminothiazole sulfonamide series suggests that the N-(2-methylphenyl)-substituted aminothiazole scaffold may be inherently selective against bacterial targets, reducing the likelihood of off-target antimicrobial effects—a desirable feature for compounds intended for non-antibacterial therapeutic applications.

Antimicrobial Selectivity Profile
Class-level
2-Aminothiazole sulfonamide subclass inactive; classical thiazole sulfonamides MIC 0.3–100 µg/mL
Reduced off-target antibacterial liability for cellular assays
Screening against Gram-positive, Gram-negative, and fungal panels
Antimicrobial Selectivity 2-Aminothiazole sulfonamide

BRAF V600E Kinase Potential: Benchmarking vs. Phenylsulfonyl Thiazoles

Thiazole derivatives incorporating a phenylsulfonyl moiety have been validated as potent BRAF V600E kinase inhibitors with activity superior to the clinically approved drug dabrafenib. Compounds 7b and 13a in this series achieved BRAF V600E IC₅₀ values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, respectively, compared to dabrafenib's IC₅₀ of 47.2 ± 2.5 nM [1]. These compounds also demonstrated high selectivity for BRAF V600E over wild-type BRAF and potently inhibited the growth of WM266.4 melanoma cells (IC₅₀ range: 1.24–17.1 µM vs. dabrafenib IC₅₀ = 16.5 ± 0.91 µM) [1]. The target compound shares the critical phenylsulfonyl (tosyl) pharmacophore with this series but differs in the thiazole C2-substituent (2-methylaniline vs. substituted benzamide), positioning it as a structurally distinct candidate for BRAF V600E-focused screening with potential for differentiated selectivity.

BRAF V600E Kinase Potential
Class-level
Phenylsulfonyl thiazole class: BRAF V600E IC₅₀ 23–36 nM; dabrafenib IC₅₀ 47.2 nM
Supports BRAF V600E screening context for scaffold prioritization
Structurally poised; compound-specific kinase data not reported
BRAF V600E Kinase inhibition Melanoma

Application Scenarios: Kinase, CA, Anticancer & Selectivity Profiling


Kinase Library Screening: 5-Chloro over 5-Bromo Scaffolds

In constructing focused kinase inhibitor screening libraries, the 5-chloro analog should be prioritized over the 5-bromo variant. The 5-bromo-N-(2-methylphenyl)-1,3-thiazol-2-amine comparator displays only weak Aurora A kinase activity (IC₅₀ = 3,000 nM), and halogen SAR in 2-aminothiazole CDK2 inhibitors demonstrates that smaller halogens (Cl) provide superior hinge-region complementarity [REFS-1, REFS-2]. The target compound's 5-chloro substitution is predicted to yield improved kinase binding affinity based on these established trends, making it a more efficient use of screening resources.

CA Isoform Selectivity Profiling: Ortho-Methyl vs. Para/Meta

The N-(2-methylphenyl) ortho-substitution offers a unique regioisomeric probe for carbonic anhydrase selectivity studies. Published data on thiazolyl-benzenesulfonamides demonstrate that meta-substitution significantly shifts CA isoform selectivity relative to para-substitution, with intrinsic affinities spanning from 30 pM to 70 nM across the series [3]. The ortho-methyl group of the target compound introduces steric constraints not present in para or meta analogs, enabling researchers to map the full regioisomeric selectivity landscape across all 12 catalytically active human CA isoforms.

Antiproliferative Lead Optimization: Tosyl Pharmacophore vs. Hydrazinothiazoles

The C4-tosyl group is a validated antiproliferative pharmacophore, as demonstrated by p-toluenesulfonyl-hydrazinothiazoles achieving IC₅₀ values <10 µM against DU-145 prostate cancer and Hep-G2 hepatocarcinoma cell lines [4]. The target compound provides an alternative C2-substitution vector (2-methylaniline vs. hydrazino linkage) for exploring tosyl-dependent antiproliferative mechanisms. This scaffold diversification is valuable for structure-activity relationship expansion and intellectual property generation around the tosyl-thiazole chemotype.

Selective Probe Development: Leveraging Absent Antimicrobial Activity

For cellular target engagement studies requiring probes free from confounding antimicrobial effects, the 2-aminothiazole sulfonamide scaffold offers a distinct advantage. Unlike classical thiazole sulfonamides that show broad-spectrum antibacterial activity (MIC 0.3–100 µg/mL against S. aureus and MRSA), a closely related series of 2-aminothiazole sulfonamide derivatives (compounds 1–12) demonstrated no detectable antimicrobial activity while retaining potent antioxidant properties [REFS-1, REFS-5]. This selectivity profile reduces the risk of assay interference from antibacterial mechanisms, making the target compound suitable for mammalian cell-based target identification studies where microbial contamination or off-target antibacterial effects must be excluded.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
Halogen-dependent hinge complementarity
Kinase panel selectivity profiling
Carbonic anhydrase isoform profiling
Substitution-position selectivity
Regioisomeric selectivity across CA isoforms
Tosyl-based antiproliferative studies
Tosyl pharmacophore validation
Antiproliferative assay panel
Selective cellular probe development
Absent antimicrobial liability
Mammalian cell target engagement without antibacterial interference
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